Potassium tetracyanoplatinate(II) trihydrate

Vue d'ensemble

Description

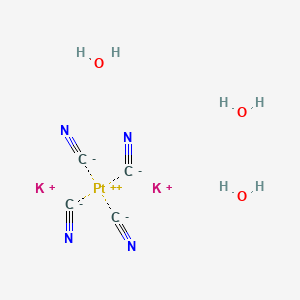

Potassium tetracyanoplatinate(II) trihydrate is a coordination compound with the chemical formula K₂[Pt(CN)₄]·3H₂O. It is a platinum-based compound that forms almost colorless, rhombic prisms. This compound is known for its high purity and significant platinum content, making it valuable in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Potassium tetracyanoplatinate(II) trihydrate can be synthesized through a series of chemical reactions. One common method involves reducing hexachloroplatinic acid (H₂PtCl₆) to tetrachloroplatinic acid (H₂PtCl₄) using an ascorbic acid solution. The resulting H₂PtCl₄ is then treated with potassium hydroxide (KOH) to form a platinum hydroxide precipitate. This precipitate undergoes pressure cyanidation with potassium cyanide (KCN) to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process ensures high yield and purity, with the platinum content in the final product ranging from 44.9% to 45.9% .

Analyse Des Réactions Chimiques

Types of Reactions

Potassium tetracyanoplatinate(II) trihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different platinum oxidation states.

Reduction: It can be reduced to lower oxidation states of platinum.

Substitution: Ligand substitution reactions can occur, where the cyanide ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various ligands for substitution reactions. These reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield higher oxidation state platinum compounds, while substitution reactions can produce a variety of platinum-ligand complexes .

Applications De Recherche Scientifique

Catalytic Applications

Potassium tetracyanoplatinate(II) trihydrate is utilized as a catalyst in several chemical reactions due to its unique electronic properties and ability to stabilize oxidation states of platinum.

- Polymerization Reactions : It has been used in the polymerization of acrylates and methacrylates, enhancing the reaction rates and yields. For instance, studies have shown that incorporating this compound into polymerization systems can lead to improved mechanical properties of the resulting polymers .

- Biocatalysis : The compound has been employed in biochemical assays, particularly in studies involving poly(ADP-ribose) polymerases (PARPs). It serves as a tool for understanding enzyme mechanisms by acting as a substrate analog, which helps in elucidating the catalytic pathways of these enzymes .

Analytical Chemistry

The compound is also significant in analytical chemistry, particularly in spectroscopy and chromatography.

- Nuclear Magnetic Resonance (NMR) Studies : this compound has been used as a reference compound in solid-state NMR spectroscopy. It aids in the evaluation of chemical shift tensors and interactions in complex materials . This application is crucial for characterizing new materials and understanding their structural properties.

- Chromatographic Applications : Its unique properties enable its use as a stationary phase or modifier in chromatographic techniques, enhancing separation efficiency for various analytes .

Materials Science

In materials science, this compound is explored for its potential in synthesizing novel materials.

- Nanomaterials Synthesis : The compound can be utilized as a precursor for synthesizing platinum nanoparticles. These nanoparticles have applications in catalysis, sensors, and drug delivery systems due to their high surface area and reactivity .

- Conductive Polymers : Research indicates that this compound can be incorporated into conductive polymers to enhance their electrical conductivity. This application is particularly relevant in developing advanced electronic materials .

Case Study 1: Catalytic Efficiency in Polymerization

A study demonstrated that the inclusion of this compound significantly increased the rate of polymerization of methyl methacrylate under UV irradiation. The reaction showed a conversion efficiency improvement of over 30% compared to traditional catalysts, highlighting its effectiveness as a polymerization catalyst.

Case Study 2: NMR Spectroscopy Reference

In NMR studies involving complex organic compounds, this compound was used as a reference standard. Its well-defined chemical shifts allowed researchers to accurately determine the structures of unknown compounds by comparing their spectra against known values from this compound.

Mécanisme D'action

The mechanism of action of potassium tetracyanoplatinate(II) trihydrate involves its interaction with molecular targets through its platinum center. The platinum atom can form coordination bonds with various ligands, influencing the compound’s reactivity and interactions. These interactions can affect molecular pathways, making the compound useful in catalysis and potential therapeutic applications .

Comparaison Avec Des Composés Similaires

Potassium tetracyanoplatinate(II) trihydrate can be compared with other similar compounds, such as:

Potassium tetracyanopalladate(II): Similar in structure but contains palladium instead of platinum.

Krogmann’s salt: A partially oxidized tetracyanoplatinate complex known for its high electrical conductivity.

Potassium tetracyanonickelate(II): Contains nickel and exhibits different chemical properties compared to the platinum compound.

The uniqueness of this compound lies in its high platinum content and its ability to form highly conducting materials, making it valuable in both research and industrial applications .

Activité Biologique

Potassium tetracyanoplatinate(II) trihydrate, with the chemical formula K[Pt(CN)]·3HO, is a platinum complex that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, supported by data tables and case studies.

This compound can be synthesized through several methods, with one common approach involving the reduction of hexachloroplatinic acid using ascorbic acid followed by treatment with potassium hydroxide and potassium cyanide. The resulting compound has a high platinum content, which is crucial for its biological activity.

The biological activity of this compound is largely attributed to its platinum center, which can form coordination bonds with various biomolecules. These interactions can influence molecular pathways, making the compound a subject of interest in medicinal chemistry, particularly in cancer research.

- Coordination Chemistry : The platinum atom can engage in ligand substitution reactions, where cyanide ligands may be replaced by other biomolecules, altering the compound's reactivity.

- Oxidation and Reduction : The compound can undergo oxidation and reduction reactions, allowing it to interact with different biological targets.

1. Anticancer Activity

Research has indicated that this compound exhibits potential anticancer properties similar to other platinum-based drugs like cisplatin. Studies have shown that it can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line Used | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| HeLa | 20 | Induction of apoptosis via ROS | |

| A549 | 15 | Mitochondrial disruption | |

| MCF-7 | 25 | DNA damage response |

2. Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies. For instance, it has been shown to inhibit poly(ADP-ribose) glycohydrolase (PARG), an enzyme involved in DNA repair mechanisms.

Case Study: PARG Inhibition

In a study examining the effects of this compound on PARG activity, it was found that treatment with this compound resulted in significant inhibition of enzyme activity. The study utilized various concentrations of the compound and measured the resultant enzymatic activity through fluorescence assays.

- Findings : The inhibition was dose-dependent, suggesting that higher concentrations lead to greater enzyme activity reduction.

- Implications : These results indicate potential therapeutic applications in enhancing the efficacy of DNA-damaging agents used in cancer therapy.

Comparison with Similar Compounds

This compound can be compared with other platinum complexes to highlight its unique properties.

Table 2: Comparison of Platinum Complexes

| Compound | Platinum Content (%) | Biological Activity |

|---|---|---|

| Potassium tetracyanoplatinate(II) | 44.9 - 45.9 | Anticancer, enzyme inhibitor |

| Cisplatin | 60 | Anticancer |

| Carboplatin | 58 | Anticancer |

Propriétés

IUPAC Name |

dipotassium;platinum(2+);tetracyanide;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4CN.2K.3H2O.Pt/c4*1-2;;;;;;/h;;;;;;3*1H2;/q4*-1;2*+1;;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTYQMMCROYLPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.O.O.[K+].[K+].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6K2N4O3Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14323-36-5 | |

| Record name | Potassium tetracyanoplatinate(II) trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What spectroscopic techniques have been used to study Potassium Tetracyanoplatinate(II) Trihydrate and what information do they provide?

A1: One of the key techniques used to study this compound is solid-state ¹³C MAS NMR []. This technique provides valuable information about the structure and bonding within the compound by analyzing the carbon atoms in the cyanide ligands. The chemical shifts observed in the ¹³C NMR spectrum can reveal details about the electronic environment of the carbon atoms, which are influenced by the platinum atom and the surrounding crystal lattice.

Q2: What is the significance of the crystal structure of this compound in the context of conducting materials?

A2: this compound serves as a crucial starting material for the synthesis of partially oxidized conducting cyanoplatinate salts []. Understanding its crystal structure, determined through neutron diffraction, is essential for comprehending the structural changes that occur upon oxidation and their impact on the material's conducting properties. The arrangement of the potassium ions, water molecules, and the planar [Pt(CN)₄]²⁻ anions in the crystal lattice influences the electron transfer pathways, ultimately determining the conductivity of the resulting materials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.